N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(3-chloro-4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4S/c1-12(24)22-13-3-6-15(7-4-13)28(25,26)23-14-5-8-17(16(19)11-14)27-18-20-9-2-10-21-18/h2-11,23H,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNGMROTUVCATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 3-chloro-4-(2-pyrimidinyloxy)aniline with sulfonyl chloride to form the sulfonylated intermediate. This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The pyrimidinyloxy moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares a core acetamide-sulfonamide-phenyl scaffold with several derivatives, but its pharmacological and physicochemical properties are influenced by its unique 3-chloro-4-(2-pyrimidinyloxy)anilino substituent. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Findings :
Substituent Impact on Activity :
- The pyrimidinyloxy group in the target compound may enhance binding affinity to bacterial dihydropteroate synthase (DHPS), similar to sulfamethazine derivatives . However, the chloro substituent could improve metabolic stability compared to ethoxy or methylpiperazinyl analogs .
- Thiazole-containing analogs (e.g., ) exhibit antimalarial activity, suggesting that heterocyclic substituents influence target specificity.
Synthetic Accessibility :
- The target compound’s synthesis parallels methods for pyrimidinyl-aniline intermediates (e.g., 4-chloro-2-(6-chloropyrimidin-4-yl)aniline in ), but the addition of the pyrimidinyloxy group requires precise coupling conditions.
Biological Activity
N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide, identified by its CAS number 338413-30-2, is a complex organic compound with significant biological activity. Its structure features a sulfonyl group, a chloro-substituted aniline, and a pyrimidinyloxy moiety, which contribute to its diverse applications in medicinal chemistry and biological research. This article reviews the compound's biological activity, highlighting its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C18H15ClN4O4S |
| Molar Mass | 418.85 g/mol |
| Density | 1.492 g/cm³ (predicted) |
| pKa | 7.34 (predicted) |
Biological Activity Overview
The biological activity of this compound has been explored primarily through its antimicrobial properties. Studies indicate that compounds with similar structural features exhibit varying degrees of effectiveness against different microbial strains.
Antimicrobial Activity
Recent studies have shown that chloroacetamides, including derivatives of this compound, demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following findings summarize key results from various studies:
- Gram-positive Bacteria : The compound was found to be effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), showcasing promising potential for treating infections caused by these pathogens .
- Gram-negative Bacteria : The effectiveness against Escherichia coli was less pronounced, indicating a need for further optimization of the compound's structure to enhance activity against Gram-negative strains .
- Fungal Activity : Moderate effectiveness was noted against Candida albicans, suggesting potential applications in antifungal therapies .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to active or allosteric sites on target proteins, thereby modulating biochemical pathways relevant to microbial growth and survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Chloro Group : The presence of halogenated substituents enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .
- Pyrimidinyloxy Moiety : This portion is crucial for binding affinity and specificity toward target enzymes or receptors.
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial potential of various chloroacetamides, derivatives similar to this compound were tested against multiple strains of bacteria. Results indicated that compounds with higher lipophilicity exhibited better penetration into bacterial membranes, correlating with increased antimicrobial efficacy .
Case Study 2: Inhibition Studies
Research involving enzyme inhibition demonstrated that the compound effectively inhibited specific microbial enzymes critical for cell wall synthesis. This inhibition led to decreased viability in treated bacterial cultures, reinforcing the compound's potential as an antimicrobial agent.
Q & A
Q. What are the recommended methodologies for synthesizing N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step organic reactions, including sulfonylation, nucleophilic substitution, and acetylation. Key steps include:
- Sulfonylation : Reacting 3-chloro-4-(2-pyrimidinyloxy)aniline with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to form the sulfonamide intermediate.
- Acetylation : Treating the intermediate with acetic anhydride in dichloromethane at room temperature.
Optimization focuses on controlling reaction temperature, solvent polarity, and stoichiometry. For example, using anhydrous solvents and inert atmospheres improves yield (75–85%) .
Q. How should researchers validate the structural integrity and purity of this compound?
Characterization requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : Confirm the presence of sulfonamide (δ 3.1–3.3 ppm for SO₂NH), acetamide (δ 2.1 ppm for CH₃CO), and pyrimidine protons (δ 8.3–8.7 ppm).
- HPLC : Use a C18 column with a methanol/water gradient (70:30) to assess purity (>95%).
- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak ([M+H]⁺ at m/z 449.8) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates.
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Modular substitutions : Replace the pyrimidinyloxy group with quinazoline or triazine rings to assess impact on binding affinity.
- Functional group tuning : Introduce electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring to enhance electrophilic interactions.
- Crystallography : Resolve co-crystal structures with target enzymes (e.g., tyrosine kinases) to identify key binding residues .
Q. What experimental approaches resolve contradictions in reported bioactivity data?
- Dose-response validation : Repeat assays across multiple cell lines with standardized protocols (e.g., CLSI guidelines).
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions.
- Metabolic stability testing : Incubate with liver microsomes to assess if metabolites contribute to observed discrepancies .
Q. What computational strategies predict pharmacokinetic properties and toxicity?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding with cytochrome P450 enzymes (e.g., CYP3A4).
- ADMET prediction : SwissADME or ProTox-II to estimate bioavailability, hepatotoxicity, and hERG channel inhibition.
- MD simulations : GROMACS for 100-ns trajectories to evaluate target binding stability under physiological conditions .
Q. How can scalability challenges in multi-step synthesis be addressed for industrial research?
- Flow chemistry : Implement continuous flow reactors for sulfonylation to reduce reaction time and improve safety.
- Catalyst recycling : Use immobilized palladium nanoparticles for coupling steps to minimize waste.
- Process analytical technology (PAT) : In-line FTIR monitoring to detect intermediates and automate quality control .
Q. What comparative studies with structural analogs are critical for mechanistic insights?
- Bioisosteric replacements : Compare with analogs where the sulfonyl group is replaced with carbonyl or phosphoryl groups.
- Pharmacophore mapping : Overlay 3D structures of active/inactive analogs to identify essential motifs.
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy differences .
Methodological Tables
Q. Table 1: Key Spectroscopic Signatures for Structural Validation
| Functional Group | NMR Chemical Shift (ppm) | IR Stretching (cm⁻¹) |
|---|---|---|
| Sulfonamide (SO₂NH) | δ 3.1–3.3 (s, 2H) | 1320–1350 (asymmetric SO₂) |
| Acetamide (CH₃CO) | δ 2.1 (s, 3H) | 1650–1680 (C=O) |
| Pyrimidine ring | δ 8.3–8.7 (m, 2H) | 1550–1600 (C=N) |
Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Des-chloro derivative | Incomplete halogen retention | Use excess PCl₅ during sulfonylation |
| Acetylated pyrimidine | Over-acetylation | Limit acetic anhydride to 1.2 equivalents |
| Di-sulfonylated product | Excess sulfonyl chloride | Control stoichiometry (1:1.05 ratio) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
